molecular formula C3H4ClN3S B1283565 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine CAS No. 62774-00-9

5-(Chloromethyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1283565
CAS RN: 62774-00-9
M. Wt: 149.6 g/mol
InChI Key: PDUVPBCMEMJQGB-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of 1,3,4-thiadiazoles, which are heterocyclic compounds containing a five-membered ring of four carbon atoms and a sulfur atom. This class of compounds is known for its diverse range of biological activities and applications in various fields such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves cyclization reactions. For instance, the ibuprofen derivative of 1,3,4-thiadiazol-2-amine hydrochloride was prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . Similarly, the synthesis of 5-aryloxymethylene-2-(2-chlorobenzoylamido)-1,3,4-thiadiazoles was achieved through the cyclization of 1-aryloxyacetyl-4-(2-chlorobenzoyl)thiosemicarbazides catalyzed by glacial acetic acid . These methods highlight the importance of cyclization reactions in the synthesis of thiadiazole derivatives.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives has been extensively studied using various spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized by single-crystal X-ray diffraction, which revealed that it crystallized in the orthorhombic space group with eight asymmetric molecules per unit cell . The molecular structure of another derivative, 5-(2'-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole, was determined to be planar with a dihedral angle of 8.9° between the thiadiazole and phenyl rings .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-thiadiazole derivatives can be inferred from their interactions with other molecules. For instance, the formation of molecular cocrystals and salts through hydrogen bonding has been observed in the structures of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine adducts with carboxylic acids . These interactions are crucial for understanding the chemical behavior of thiadiazole derivatives in various environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are closely related to their molecular structure. The vibrational frequencies, bond lengths, and angles can be calculated using density functional theory (DFT) and compared with experimental data to understand the properties of these compounds . Additionally, the electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential maps, can be analyzed to predict the reactivity and potential applications of these compounds, such as in nonlinear optical (NLO) materials .

Scientific Research Applications

Crystal and Molecular Structure Analysis

  • Structural Analysis : The structural geometry and electronic properties of 1,3,4-thiadiazol-2-amine derivatives were extensively studied using spectroscopic techniques and single-crystal X-ray diffraction. This research contributes to understanding the molecular system's properties, including hydrogen bonding and π-electron cloud movement, which are crucial for designing specific application-oriented chemical entities (Kerru et al., 2019).

Synthesis and Computational Study

  • Ultrasound-assisted Synthesis : Research on the improved synthesis of 1,3,4-thiadiazol-2-amine derivatives using ultrasound highlights the method's efficiency in enhancing reaction rates. This novel approach, combined with density functional theory (DFT) calculations, provided insights into the chemical reactions involved (Erdogan, 2018).

Biological Applications

  • Antiproliferative and Antimicrobial Properties : Studies on Schiff bases derived from 1,3,4-thiadiazol-2-amine revealed significant DNA protective abilities against oxidative damage and strong antimicrobial activity. The findings also indicated potential anticancer properties, as some compounds showed cytotoxicity against specific cancer cell lines (Gür et al., 2020).

Solid-Phase Synthesis

  • Diverse 1,3,4-Thiadiazole Analogs : Research on solid-phase synthesis of 1,3,4-thiadiazole derivatives provided a range of compounds with varying physicochemical and biological properties. This method is significant for producing a variety of analogs with potential pharmaceutical applications (Yang et al., 2016).

Spectral and X-Ray Studies

  • Spectral Analysis : Detailed spectral studies (IR, NMR) and X-ray data on 1,3,4-thiadiazol-2-amine derivatives provide valuable information for understanding their molecular structure and potential applications in various fields (Dani et al., 2013).

Insecticidal Activity

  • Agricultural Application : Research on 1,3,4-thiadiazole derivatives demonstrated notable insecticidal activity against certain pests, suggesting their potential use in agriculture (Ismail et al., 2021).

Antiviral Activity

  • Pharmaceutical Use : Synthesis of 1,3,4-thiadiazole sulfonamides and their evaluation for antiviral activity against the tobacco mosaic virus indicated their potential as antiviral agents (Chen et al., 2010).

DNA Interaction Studies

  • DNA Binding : The DNA binding interactions of 1,3,4-thiadiazoles were studied, revealing that these compounds can bind to DNA, which is significant for potential therapeutic drug development (Shivakumara et al., 2021).

Safety And Hazards

The safety data sheets for similar compounds suggest that they should be handled with caution. They can cause severe skin burns and eye damage, and are toxic if inhaled . Therefore, it is recommended to use personal protective equipment and ensure adequate ventilation when handling these compounds .

properties

IUPAC Name

5-(chloromethyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3S/c4-1-2-6-7-3(5)8-2/h1H2,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUVPBCMEMJQGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(S1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567224
Record name 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-1,3,4-thiadiazol-2-amine

CAS RN

62774-00-9
Record name 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62774-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Bhattacharya, V Kashaw - Journal of Drug Delivery and …, 2019 - jddtonline.info
Objective: The prime objective of the paper was to design and synthesize new derivatives of (E)-3-(5-(substitutedaminomethyl)-1, 3, 4-thiadiazol-2-yl)-2-styrylquinazolin-4 (3H)-one and …
Number of citations: 8 www.jddtonline.info
A Sahu, A Patel, HB Sahoo - International Journal of …, 2020 - papers.ssrn.com
Objective: The objective of the paper was to evaluate the antifungal and antibacterial potential of new derivatives of ((E)-3-(5-((substitutedphenylamino) methyl)-1, 3, 4-thiadiazol-2-yl)-2-…
Number of citations: 1 papers.ssrn.com
A Sahu, A Patel, HB Sahoo - 2020 - academia.edu
Objective: The objective of the paper was to design and synthesize new derivatives of ((E)-3-(5-((substitutedphenylamino) methyl)-1, 3, 4-thiadiazol-2-yl)-2-styrylquinazolin-4 (3H)-one …
Number of citations: 3 www.academia.edu
MA MAHMOUD, MA REDAYAN - International Journal of …, 2019 - researchgate.net
various novel benzimidazole derivatives linked to 1, 3, 4 thiadiazole carrying imine group were synthesized using nucleophilic substitution reaction between 2 mercapto 1H …
Number of citations: 2 www.researchgate.net
S Patel - BR Nahata Smriti Sansthan International Journal of …, 2021 - academia.edu
The objective of the paper was to design and synthesize new derivatives of ((E)-3-(5-((substitutedphenylamino) methyl)-1, 3, 4-thiadiazol-2-yl)-2styrylquinazolin-4 (3H)-one and …
Number of citations: 2 www.academia.edu
MA MAHMOUD, SK IBRAHIM… - International Journal of …, 2020 - researchgate.net
In this study, we synthesized a sequence of benzimidazole compounds containing. 1, 3, 4 thiadiazole ring and azo moiety from many reaction steps. The obtained benzimidazole series …
Number of citations: 3 www.researchgate.net

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